N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide
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Overview
Description
N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide is an organic compound with the molecular formula C19H17N3O2. It is known for its applications as an intermediate in organic synthesis and pharmaceutical research . This compound features a naphthalene ring and a pyridine ring connected through an oxamide linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide typically involves the reaction of naphthalen-1-ylamine with pyridin-4-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide oxides.
Reduction: Formation of naphthalen-1-yl-N-(pyridin-4-ylmethyl)amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the naphthalene ring.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a naphthalene ring but differs in the functional groups attached.
Uniqueness
N’-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide is unique due to its combination of a naphthalene ring and a pyridine ring linked through an oxamide group. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N'-naphthalen-1-yl-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-12-13-8-10-19-11-9-13)18(23)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-11H,12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQDQOUYYHJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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